3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
This compound is a hybrid heterocyclic molecule featuring a 5-methoxyindole moiety linked via a propanamide bridge to a 1,3,4-thiadiazole ring substituted with a tetrahydrofuran (THF) group. The THF substituent likely modulates solubility and pharmacokinetic properties .
Properties
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-24-13-4-5-14-12(11-13)6-8-22(14)9-7-16(23)19-18-21-20-17(26-18)15-3-2-10-25-15/h4-6,8,11,15H,2-3,7,9-10H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDKZHYVLSYNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The starting materials often include 5-methoxyindole, tetrahydrofuran, and thiadiazole derivatives. The synthetic route may involve:
Formation of the Indole Derivative: This step involves the methoxylation of indole to form 5-methoxyindole.
Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indole and thiadiazole derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the thiadiazole ring can yield corresponding amines.
Scientific Research Applications
The compound 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex chemical structure that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.
Structural Formula
Anticancer Activity
Research indicates that compounds with indole and thiadiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Case Study: Indole Derivatives
A study published in the Journal of Medicinal Chemistry highlighted that certain indole-based compounds demonstrated potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases involved in cell proliferation .
Antimicrobial Properties
Thiadiazole derivatives have been recognized for their antimicrobial activity. The combination of thiadiazole with indole may enhance this property due to the synergistic effects of both moieties.
Data Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide | K. pneumoniae | 8 µg/mL |
Neuroprotective Effects
Indoles are known to possess neuroprotective properties. Compounds similar to the one have been studied for their potential to protect neuronal cells from oxidative stress and neurodegenerative diseases.
Case Study: Neuroprotection
A study conducted on a related compound demonstrated that it could reduce oxidative stress markers in neuronal cell cultures, suggesting a potential application in treating conditions like Alzheimer's disease .
Anti-inflammatory Activity
The anti-inflammatory effects of indole derivatives have been documented extensively. Compounds like the one discussed may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound Name | Inflammatory Model Used | Effect Observed |
|---|---|---|
| Indole Derivative X | LPS-stimulated macrophages | Decreased TNF-alpha production |
| 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide | Carrageenan-induced paw edema model | Significant reduction in swelling |
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include:
Signal Transduction Pathways: Affecting cellular signaling mechanisms.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, synthetic pathways, and inferred biological activities (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations: The target compound’s THF-thiadiazole group distinguishes it from oxadiazole-based analogs (e.g., 3a, 8a–h). THF may improve metabolic stability compared to methylsulfonyl (Compound 50) or phenyl substituents .
Synthetic Complexity :
- The target compound likely requires condensation under reflux (similar to ), whereas sulfonamide-linked analogs (e.g., Compound 50) utilize milder conditions . Thiadiazole formation often demands rigorous reagents like CS2/KOH (as in ), which may impact scalability.
Biological Implications :
- Indole-thiadiazole hybrids (target compound) are less studied than indole-oxadiazoles (3a) but show promise in targeting kinase pathways due to thiadiazole’s electron-deficient nature .
- Compound 50 ’s COX-2 selectivity (IC50 = 0.12 µM ) suggests the target compound could be optimized for similar potency by adjusting the THF-thiadiazole substituent.
Biological Activity
The compound 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a novel derivative that incorporates both an indole and a thiadiazole moiety. This structure suggests potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activities associated with this compound based on diverse research findings.
Structure and Properties
The compound features two significant pharmacophores:
- Indole moiety : Known for various biological activities, including neuroprotective and anticancer effects.
- Thiadiazole moiety : Associated with antimicrobial and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and thiadiazole structures. For instance:
- In vitro studies demonstrate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-donating groups significantly enhances this activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D-16 | MCF-7 | 15 |
| D-20 | HeLa | 12 |
Antimicrobial Activity
Compounds with thiadiazole rings have shown promising antimicrobial activity:
- Structure–activity relationship (SAR) studies indicate that substituents on the thiadiazole can enhance activity against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions exhibit increased potency .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| D-4 | E. coli | 25 |
| D-20 | S. aureus | 18 |
Antioxidant Activity
The antioxidant properties of the compound are also notable:
- Compounds containing both indole and thiadiazole rings have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Cytotoxicity Studies : A study on a series of thiadiazole derivatives revealed that modifications at the 5-position significantly impacted cytotoxicity against cancer cell lines, with some derivatives showing IC50 values below 10 µM .
- Antimicrobial Efficacy : A recent investigation into indole-thiadiazole hybrids found that specific substitutions improved efficacy against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
